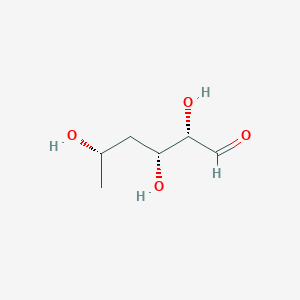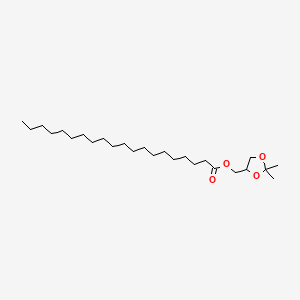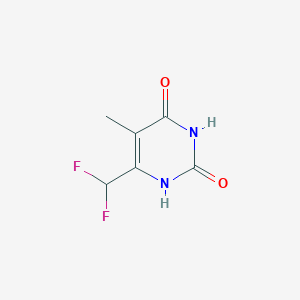
(2S,3R,5S)-2,3,5-Trihydroxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,5S)-2,3,5-Trihydroxyhexanal is an organic compound with the molecular formula C6H12O4. It is a stereoisomer with three hydroxyl groups attached to a hexanal backbone. This compound is significant in various fields of chemistry and biology due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5S)-2,3,5-Trihydroxyhexanal can be achieved through several synthetic routes. One common method involves the selective oxidation of hexane derivatives. For instance, starting from hexane-2,3,5-triol, selective oxidation can be performed using mild oxidizing agents to yield the desired aldehyde. Another approach involves the use of protecting groups to selectively oxidize specific hydroxyl groups while leaving others intact.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize catalysts and controlled reaction conditions to ensure high yield and purity. The use of biocatalysts, such as enzymes, is also explored to achieve selective oxidation in an environmentally friendly manner.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,5S)-2,3,5-Trihydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or enzymatic oxidation.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonyl chlorides.
Major Products Formed
Oxidation: (2S,3R,5S)-2,3,5-Trihydroxyhexanoic acid.
Reduction: (2S,3R,5S)-2,3,5-Trihydroxyhexanol.
Substitution: Various substituted hexanal derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(2S,3R,5S)-2,3,5-Trihydroxyhexanal has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Studied for its role in metabolic pathways and as a potential intermediate in the biosynthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active molecules.
Industry: Utilized in the production of fine chemicals, flavors, and fragrances due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (2S,3R,5S)-2,3,5-Trihydroxyhexanal involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of different metabolites. Its hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,5S)-2,3,5-Trihydroxyhexanoic acid: The oxidized form of (2S,3R,5S)-2,3,5-Trihydroxyhexanal.
(2S,3R,5S)-2,3,5-Trihydroxyhexanol: The reduced form of this compound.
Hexane-2,3,5-triol: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This stereoisomerism makes it a valuable compound for studying stereoselective reactions and for use in the synthesis of enantiomerically pure compounds.
Propriétés
Formule moléculaire |
C6H12O4 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(2S,3R,5S)-2,3,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H12O4/c1-4(8)2-5(9)6(10)3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m0/s1 |
Clé InChI |
NGEVRUUFNAKXBP-KVQBGUIXSA-N |
SMILES isomérique |
C[C@@H](C[C@H]([C@@H](C=O)O)O)O |
SMILES canonique |
CC(CC(C(C=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-[1,2,4]Thiadiazino[4,3-a]benzimidazole](/img/structure/B13978826.png)


![5,5-dimethyl-6H-thiopyrano[2,3-b]furan-4-one](/img/structure/B13978855.png)




![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)

![5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13978896.png)



